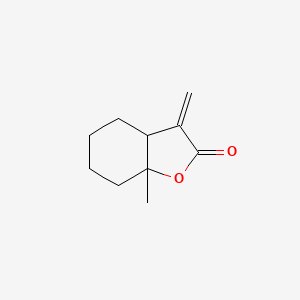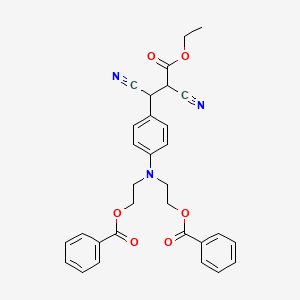
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester is a complex organic compound with a unique structure that includes benzene rings, ester groups, and cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzenepropanoic acid derivative, followed by the introduction of bis(2-(benzoyloxy)ethyl)amino groups and the cyano groups. The final step involves esterification to form the ethyl ester. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzene rings and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- Benzenepropanoic acid, ethyl ester
- Benzenepropanoic acid, α-ethoxy-4-hydroxy-, ethyl ester
- Benzenepropanoic acid, 4-bromo-β-oxo-, ethyl ester
Uniqueness
Benzenepropanoic acid, 4-(bis(2-(benzoyloxy)ethyl)amino)-alpha,beta-dicyano-, ethyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
65151-61-3 |
|---|---|
分子式 |
C31H29N3O6 |
分子量 |
539.6 g/mol |
IUPAC名 |
2-[N-(2-benzoyloxyethyl)-4-(1,2-dicyano-3-ethoxy-3-oxopropyl)anilino]ethyl benzoate |
InChI |
InChI=1S/C31H29N3O6/c1-2-38-31(37)28(22-33)27(21-32)23-13-15-26(16-14-23)34(17-19-39-29(35)24-9-5-3-6-10-24)18-20-40-30(36)25-11-7-4-8-12-25/h3-16,27-28H,2,17-20H2,1H3 |
InChIキー |
RBSBTQHUNDPDQR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(C#N)C1=CC=C(C=C1)N(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
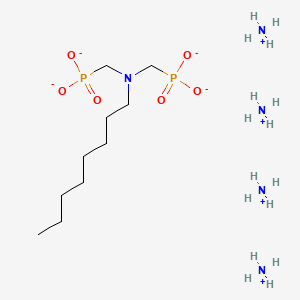

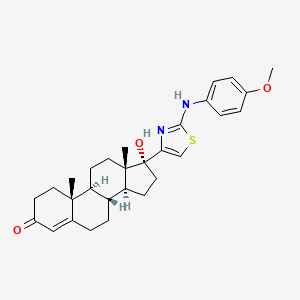
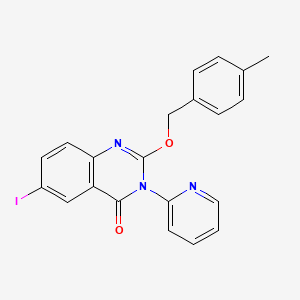



![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

